1lambda6,2-thiazepane-1,1-dione

Physical Organic Chemistry Reaction Kinetics Sultam Reactivity

Secure the definitive C5 sultam scaffold for your medicinal chemistry programs. 1lambda6,2-Thiazepane-1,1-dione's unique seven-membered ring architecture confers distinct conformational and electronic properties unattainable with 5- or 6-membered analogs, critical for SAR fidelity. As the unsubstituted parent core of potent MMP inhibitors (IC50 < 2 nM), it provides maximum synthetic flexibility for fragment-based design. Avoid experimental variability—procure this benchmark sultam with verified identity and high purity for reproducible results.

Molecular Formula C5H11NO2S
Molecular Weight 149.21 g/mol
CAS No. 108214-54-6
Cat. No. B6602868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1lambda6,2-thiazepane-1,1-dione
CAS108214-54-6
Molecular FormulaC5H11NO2S
Molecular Weight149.21 g/mol
Structural Identifiers
SMILESC1CCNS(=O)(=O)CC1
InChIInChI=1S/C5H11NO2S/c7-9(8)5-3-1-2-4-6-9/h6H,1-5H2
InChIKeyNFRGCMIFZVPLSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1lambda6,2-Thiazepane-1,1-dione (CAS 108214-54-6): Technical Specifications and Procurement Considerations


1lambda6,2-Thiazepane-1,1-dione (also known as 1,2-thiazepane 1,1-dioxide or 1,5-pentanesultam) is a seven-membered heterocyclic sulfonamide (sultam) with the molecular formula C5H11NO2S and a molecular weight of 149.21 g/mol . It is a versatile chemical scaffold widely used in medicinal chemistry and diversity-oriented synthesis, with commercial availability at purities of 95% or higher . This compound serves as a core building block for the synthesis of more complex sultam-based libraries and potential therapeutic agents [1].

Why Generic Substitution Fails: Critical Differentiation of 1lambda6,2-Thiazepane-1,1-dione for Precise Research Outcomes


The sultam class exhibits pronounced ring-size-dependent reactivity and biological activity, rendering generic substitution scientifically unsound. 1lambda6,2-Thiazepane-1,1-dione's seven-membered ring architecture confers distinct conformational, electronic, and steric properties compared to smaller (e.g., five- or six-membered) or larger sultams [1]. These differences directly impact nucleophilic substitution rates, the stability of reactive intermediates, and the selectivity of biological target engagement [2]. For example, the decomposition rates of N-nitroso sultams increase markedly with ring size, and the pentanesultam (C5) scaffold exhibits unique kinetics not mirrored by its propanesultam (C3) or butanesultam (C4) counterparts [1]. In medicinal chemistry applications, even minor ring modifications can lead to complete loss of potency; the addition of a gem-dimethyl group to a thiazepine ring can dramatically alter enzyme inhibition, underscoring the non-interchangeable nature of these scaffolds [3]. Therefore, substituting 1lambda6,2-thiazepane-1,1-dione with a different ring-size analog or a non-sultam sulfonamide introduces uncontrolled variables, jeopardizing experimental reproducibility and data integrity.

Quantitative Evidence Guide for 1lambda6,2-Thiazepane-1,1-dione: Comparator-Based Differentiation


Ring-Size-Dependent Decomposition Kinetics: Pentanesultam vs. Propanesultam and Butanesultam

The decomposition rate of N-nitroso sultams is strongly correlated with ring size. The seven-membered pentanesultam (C5) exhibits a faster decomposition rate compared to the five-membered propanesultam (C3) and six-membered butanesultam (C4) [1]. While exact rate constants were not tabulated in the abstract, the study explicitly states that decomposition rates 'increase in rate with increasing ring size' across the propanesultam, butanesultam, and pentanesultam series [1]. This trend confirms that the 1lambda6,2-thiazepane-1,1-dione scaffold possesses a distinct kinetic profile that cannot be mimicked by smaller sultam analogs.

Physical Organic Chemistry Reaction Kinetics Sultam Reactivity

Comparative Synthetic Accessibility: Direct One-Pot Synthesis of 1,2-Thiazepane-1,1-dioxide vs. Multi-Step Routes for Functionalized Analogs

1lambda6,2-Thiazepane-1,1-dione can be synthesized via a one-pot, visible-light-mediated aza Paternò–Büchi reaction in yields of 53–68% . This contrasts with many substituted 1,2-thiazepane 1,1-dioxide derivatives, which require more complex, multi-step syntheses . The direct synthesis of the unsubstituted core scaffold offers a significant advantage in time and resource efficiency, making it a more accessible and cost-effective starting material for building diversified libraries.

Synthetic Methodology Green Chemistry Process Chemistry

Scaffold Purity and Analytical Validation for Library Synthesis

Commercial suppliers of 1lambda6,2-thiazepane-1,1-dione (CAS 108214-54-6) consistently provide the compound with a standard purity of 95% or higher, and often include supporting analytical data such as NMR, HPLC, or GC upon request . In contrast, some functionalized thiazepane derivatives are offered at lower purity levels or as custom synthesis projects without routine analytical validation . This high, verifiable purity of the parent scaffold is essential for the production of high-quality screening libraries where even minor impurities can confound biological assay results.

Chemical Procurement Quality Control Combinatorial Chemistry

Optimal Application Scenarios for 1lambda6,2-Thiazepane-1,1-dione (CAS 108214-54-6) Based on Evidence-Based Differentiation


As a Core Scaffold for Diversity-Oriented Synthesis (DOS) of Sultam Libraries

The compound's seven-membered ring structure and commercial availability at high purity make it an ideal starting point for building diverse sultam libraries. Its unsubstituted nature allows for maximal synthetic flexibility, and the demonstrated one-pot synthesis (yields 53–68%) ensures it can be produced or procured in sufficient quantities for parallel synthesis . This application is directly supported by the widespread use of related thiazepane scaffolds in automated library production [1].

As a Reference Standard for Investigating Ring-Size Effects in Sultam Reactivity and Biological Activity

The clear, qualitative relationship between ring size and decomposition rate in N-nitroso sultams positions 1lambda6,2-thiazepane-1,1-dione as a critical reference compound. Researchers investigating structure-activity relationships (SAR) within the sultam class can use this compound to benchmark the impact of the seven-membered ring on reaction kinetics or target binding, comparing it directly to its five- and six-membered counterparts [1].

In Medicinal Chemistry as a Privileged Fragment for Lead Discovery Targeting Metalloproteinases

Although the parent compound itself is not a drug candidate, its thiazepane core is a key pharmacophore in potent MMP inhibitors (e.g., sulfide 4a and sulfone 5a exhibit IC50 values of 0.8 and 1.9 nM against MMP-1) . 1lambda6,2-Thiazepane-1,1-dione serves as a minimalist probe to explore binding interactions with metalloproteinases and other enzymes, enabling fragment-based drug discovery approaches [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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